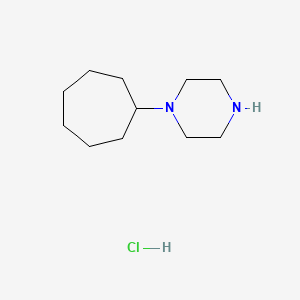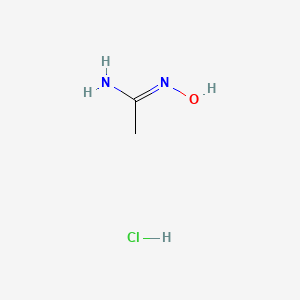
Acetamidoxime, monohydrochloride (8CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of Acetamidoxime, monohydrochloride (8CI) is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . Acetamidoxime also has a significant affinity for uranium (U(VI)) , making it effective in uranium adsorption .
Mode of Action
Acetamidoxime negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . In the context of uranium adsorption, Acetamidoxime and the hydrolysates of carboxylic anions are co-intercalated into MgAl-LDH interlayers to generate a new material, ACAO-AC-LDH . This material displays outstanding adsorption performance for uranium .
Biochemical Pathways
The oxidation of Acetamidoxime can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the release of nitric oxide (NO), a molecule with many beneficial biological effects .
Pharmacokinetics
Its ability to be co-intercalated into mgal-ldh interlayers suggests that it may have unique distribution characteristics .
Result of Action
The result of Acetamidoxime’s action is the inhibition of the aliphatic amidase operon, which can affect the metabolism of certain bacteria . Additionally, when co-intercalated into MgAl-LDH interlayers, it can effectively adsorb uranium from both high and low concentrations .
Action Environment
The action of Acetamidoxime, monohydrochloride (8CI) can be influenced by environmental factors. For instance, in natural seawater with a trace amount of uranium but highly concentrated concomitant cations, the ACAO-AC-LDH can trap ≥99.99% uranium, exhibiting extremely high selectivity . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other ions in the environment .
生化分析
Biochemical Properties
Acetamidoxime, monohydrochloride (8CI) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which catalyze the oxidation of acetamidoxime, monohydrochloride (8CI) to release nitric oxide (NO). This interaction is significant as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, acetamidoxime, monohydrochloride (8CI) can interact with horseradish peroxidase, further contributing to its biochemical activity .
Cellular Effects
Acetamidoxime, monohydrochloride (8CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of nitric oxide from acetamidoxime, monohydrochloride (8CI) can activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, affects various downstream signaling pathways, including those involved in smooth muscle relaxation and immune response . Furthermore, acetamidoxime, monohydrochloride (8CI) can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of acetamidoxime, monohydrochloride (8CI) involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, acetamidoxime, monohydrochloride (8CI) binds to cytochrome P450 enzymes, facilitating the oxidation process that releases nitric oxide . This binding interaction is crucial for the compound’s biochemical activity. Additionally, acetamidoxime, monohydrochloride (8CI) can inhibit certain enzymes, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetamidoxime, monohydrochloride (8CI) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that acetamidoxime, monohydrochloride (8CI) is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to acetamidoxime, monohydrochloride (8CI) can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of acetamidoxime, monohydrochloride (8CI) vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as vasodilation and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which acetamidoxime, monohydrochloride (8CI) is effective without causing significant toxicity .
Metabolic Pathways
Acetamidoxime, monohydrochloride (8CI) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This process is essential for the compound’s biological activity. Additionally, acetamidoxime, monohydrochloride (8CI) can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of acetamidoxime, monohydrochloride (8CI) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
Acetamidoxime, monohydrochloride (8CI) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, acetamidoxime, monohydrochloride (8CI) may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of acetamidoxime, monohydrochloride (8CI) is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Acetamidoxime can be synthesized through the reaction of acetonitrile with aqueous hydroxylamine at ambient temperature, yielding acetamidoxime crystals . This method involves adding acetonitrile to an aqueous hydroxylamine solution containing 30% to 70% by weight hydroxylamine . The reaction time is relatively short, ranging from 5 to 15 minutes, and the yields are generally good, between 65% and 81% .
Industrial Production Methods
The industrial production of acetamidoxime typically involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to ensure consistent quality .
化学反应分析
Types of Reactions
Acetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Acetamidoxime can be oxidized using reagents like cytochrome P450 or horseradish peroxidase.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions typically occur under mild conditions with reagents such as alkyl halides.
Major Products
The major products formed from these reactions include amides, ketones, and various substituted derivatives .
科学研究应用
Acetamidoxime, monohydrochloride (8CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Acetamidoxime is studied for its potential as a nitric oxide donor, which has implications for cardiovascular health.
Medicine: It is explored for its therapeutic potential in treating conditions like hypertension and thrombosis.
Industry: The compound is used in the production of optical brighteners for textiles and synthetic polymers.
相似化合物的比较
Similar Compounds
Acetamide: Shares a similar structure but lacks the amidoxime functional group.
Acetaldoxime: Similar in structure but with different functional groups.
Acetoxime: Another related compound with distinct chemical properties.
Uniqueness
Acetamidoxime, monohydrochloride (8CI) is unique due to its ability to release nitric oxide, making it valuable for therapeutic applications . Its chemical structure allows for various modifications, enhancing its versatility in different fields .
属性
CAS 编号 |
5426-04-0 |
|---|---|
分子式 |
C2H7ClN2O |
分子量 |
110.54 g/mol |
IUPAC 名称 |
N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H |
InChI 键 |
YFDYEHIAUKXEDK-UHFFFAOYSA-N |
SMILES |
CC(=NO)N.Cl |
手性 SMILES |
C/C(=N/O)/N.Cl |
规范 SMILES |
CC(=NO)N.Cl |
Key on ui other cas no. |
5426-04-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



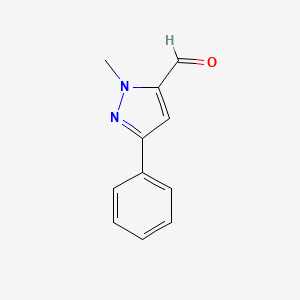
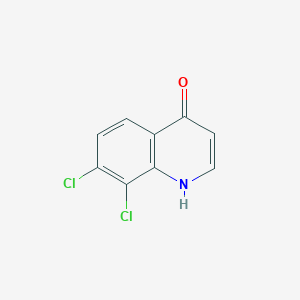
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)
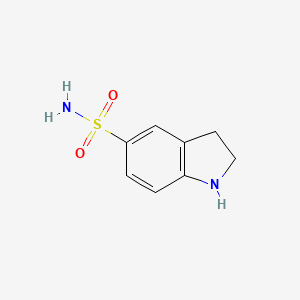
![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)
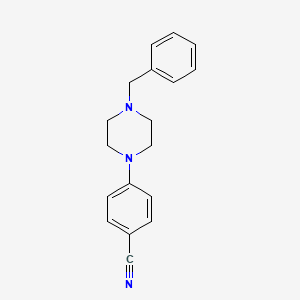

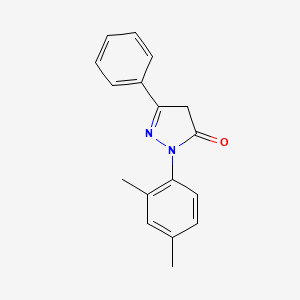
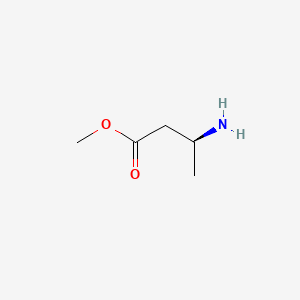
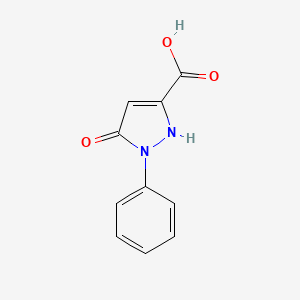
![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)
